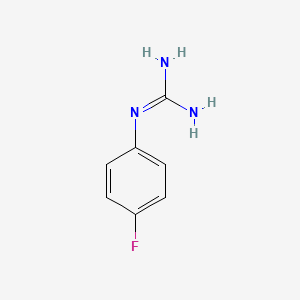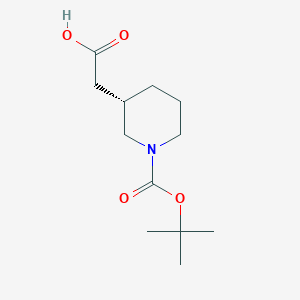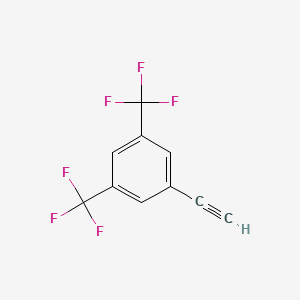
1-(4-Fluorophenyl)guanidine
Übersicht
Beschreibung
“1-(4-Fluorophenyl)guanidine” is a chemical compound with the linear formula C15H18F2N6O3 and a molecular weight of 368.346 . It is a derivative of guanidine, a strong organic base found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines, such as “1-(4-Fluorophenyl)guanidine”, can be achieved through the guanylation of various amines with cyanamide. This process occurs in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water, without using preactivated guanylation reagents .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)guanidine” is characterized by the presence of a fluorophenyl group and a guanidine group. The exact mass of the molecule is 153.070221 Da .
Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)guanidine” has a molecular weight of 215.18 g/mol. It has 4 hydrogen bond donors and 5 hydrogen bond acceptors. The molecule has a rotatable bond count of 1 and a topological polar surface area of 122 Ų .
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “1-(4-Fluorophenyl)guanidine” is used in the synthesis of penta-substituted pyrrole derivatives . Pyrrole is a biologically active scaffold known for its diverse nature of activities. It is found in many natural products and is used in the creation of drugs with various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
- Methods of Application or Experimental Procedures : The method involves a one-pot synthesis of penta-substituted pyrrole derivatives via a four-component reaction of pyrimidine-2,4,6(1 H,3 H,5 H)-trione, 1-(4-fluorophenyl)-2,2-dihydroxyethanone, dimethyl but-2-ynedioate, and 4-methoxyanilline .
- Results or Outcomes : The method provides an eco-friendly and highly efficient way to synthesize penta-substituted pyrrole derivatives .
Application in Synthesis of Highly Functionalized Bicyclic Pyrrole Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-(4-Fluorophenyl)guanidine” is used in the synthesis of highly functionalized bicyclic pyrrole derivatives . Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and drugs .
- Methods of Application or Experimental Procedures : The method involves a one-pot reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1 H)-ylidene)ethanone, 1 H-indole, and 1-(4-fluorophenyl)-2,2-dihydroxyethanone .
- Results or Outcomes : The method provides a way to synthesize highly functionalized bicyclic pyrrole derivatives .
Application as a Precursor for the Synthesis of Heterocycles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Guanidines, including “1-(4-Fluorophenyl)guanidine”, serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
- Methods of Application or Experimental Procedures : The traditional synthesis of guanidines mainly involves the reaction of amines with cyanamides or isothiocyanates .
- Results or Outcomes : The use of guanidines as precursors has expanded the possibilities for the synthesis of diverse heterocyclic compounds .
Application in Synthesis of N,N’-Disubstituted Guanidines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-(4-Fluorophenyl)guanidine” is used in a sequential one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines . This strategy provides straightforward and efficient access to diverse guanidines .
- Methods of Application or Experimental Procedures : The method involves a one-pot reaction of N-chlorophthalimide, isocyanides and amines .
- Results or Outcomes : The method provides a way to synthesize N,N’-disubstituted guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Application in Synthesis of 3-Guanidinium-4’-Arylguanidinium Diaromatic Derivatives
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “1-(4-Fluorophenyl)guanidine” is used in the synthesis of 3-guanidinium-4’-arylguanidinium diaromatic derivatives as kinase inhibitors .
- Methods of Application or Experimental Procedures : The method involves the reaction of amines with carbodiimides .
- Results or Outcomes : The method provides a way to synthesize 3-guanidinium-4’-arylguanidinium diaromatic derivatives .
Zukünftige Richtungen
While specific future directions for “1-(4-Fluorophenyl)guanidine” are not mentioned in the literature, guanidine-containing compounds are being explored for their potential in various applications. For instance, guanidine-functionalized anion exchange polymer electrolytes are being developed for use in fuel cells .
Relevant Papers
Several papers have been published on the topic of guanidine-containing compounds. For instance, a review paper discusses the use of guanidine-containing antifungal agents against human-relevant fungal pathogens . Another paper discusses the current status of antifungal drug pipelines and recent advancements in preclinical antifungal drug development . These papers provide valuable insights into the potential applications of guanidine-containing compounds like “1-(4-Fluorophenyl)guanidine”.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLMODNENPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364299 | |
| Record name | 1-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)guanidine | |
CAS RN |
65783-21-3 | |
| Record name | 1-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










